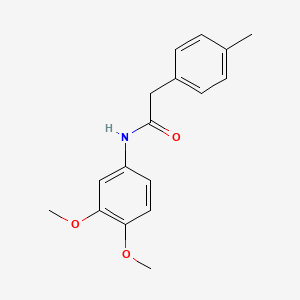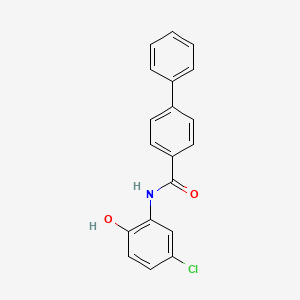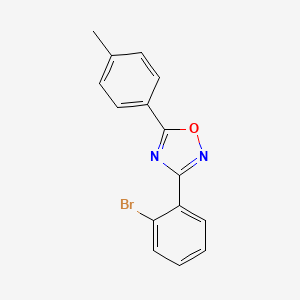
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as 4-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent effects and unique properties.
作用机制
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate activity. This results in a decrease in the excitability of neurons and a reduction in the transmission of signals in the brain. This mechanism is similar to that of other dissociative drugs such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include alterations in neurotransmitter levels, changes in brain activity, and changes in behavior. It has been found to cause sedation, anesthesia, and dissociation in animal models. It has also been shown to have analgesic properties and to affect learning and memory processes.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise investigation of the receptor's function and potential therapeutic effects. However, one of the limitations is its potential for abuse and the need for strict safety protocols when handling the substance.
未来方向
For research on 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include investigating its potential therapeutic effects for psychiatric disorders, as well as its potential for abuse and addiction. Further studies are also needed to explore its effects on different brain regions and to investigate its interactions with other neurotransmitter systems.
In conclusion, this compound is a synthetic dissociative drug that has been widely used in scientific research studies. Its potent effects and unique properties make it a valuable tool for investigating the central nervous system. Further research is needed to fully understand its potential therapeutic effects and limitations.
合成方法
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)-2-(4-methylcyclohexyl)ethanone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of glutamate at these receptors. This property has been investigated in relation to its potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-9-18(10-8-16)22-13-11-21(12-14-22)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOGWMHNDOBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)


![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

